4-Cyclopropoxy-5-iodopyridin-2-amine
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Overview
Description
4-Cyclopropoxy-5-iodopyridin-2-amine is a chemical compound with the molecular formula C8H9IN2O and a molecular weight of 276.07 g/mol . This compound is part of the pyridine family, which is known for its aromaticity and significant role in various chemical and biological processes.
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-iodopyridin-2-amine typically involves the iodination of a pyridine derivative followed by the introduction of a cyclopropoxy group. One common method involves the reaction of 2-aminopyridine with iodine in the presence of a suitable oxidizing agent to form 5-iodo-2-aminopyridine. This intermediate is then reacted with cyclopropyl alcohol under appropriate conditions to yield the final product .
Chemical Reactions Analysis
4-Cyclopropoxy-5-iodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki or Sonogashira coupling reactions to form more complex molecules
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-5-iodopyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and as a potential ligand in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-iodopyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its iodine and cyclopropoxy groups play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Cyclopropoxy-5-iodopyridin-2-amine can be compared with other similar compounds such as:
2-Amino-5-iodopyridine: Similar in structure but lacks the cyclopropoxy group, making it less versatile in certain reactions.
5-Cyclopropoxy-4-iodopyridin-2-amine: A positional isomer with the iodine and cyclopropoxy groups at different positions, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H9IN2O |
---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-iodopyridin-2-amine |
InChI |
InChI=1S/C8H9IN2O/c9-6-4-11-8(10)3-7(6)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
VABOWDPTUCLOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2I)N |
Origin of Product |
United States |
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